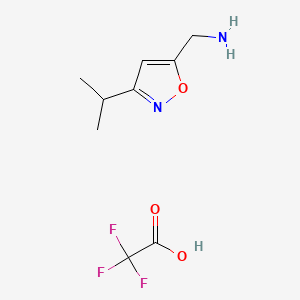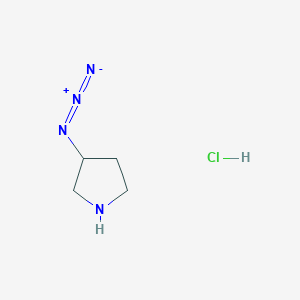
(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-(dimethylamino)benzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C18H15Cl2N3OS and its molecular weight is 392.3. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
A study by Mistry and Desai (2006) detailed the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones and azetidinones, with potential pharmacological applications. This process highlights the efficiency of synthesizing complex molecules potentially related to the target compound, emphasizing their antibacterial and antifungal activities (Mistry & Desai, 2006).
Utinan et al. (1991) reported on the synthesis of dimethylaminothiazoles, demonstrating their chemical and spectroscopic properties. This research underscores the potential for creating molecules with unique electronic characteristics, which could inform the development of compounds like the one (Utinan et al., 1991).
Application in Materials Science
- Roman (2013) explored the generation of a diverse library of compounds through alkylation and ring closure reactions, starting from a ketonic Mannich base. This methodology could be applied to generate structurally diverse derivatives of the target compound, potentially useful in materials science and as intermediates in organic synthesis (Roman, 2013).
Antimicrobial Activity
- Sah et al. (2014) synthesized formazans from a Mannich base of a thiadiazole derivative, evaluating their antimicrobial activity. This study presents the antimicrobial potential of thiadiazole derivatives, suggesting that similar compounds could serve as bases for developing new antimicrobial agents (Sah et al., 2014).
Inhibition and Catalytic Activities
- Bradshaw et al. (1998) investigated the influence of 2-(4-aminophenyl)benzothiazoles on the growth of human ovarian carcinoma cells, both in vitro and in vivo. The specific structural features of these benzothiazoles, including their halogen or methyl substitutions, contributed to their selective inhibition of cancer cell lines, suggesting that the detailed compound might also have potential anticancer properties if similar structural activity relationships apply (Bradshaw et al., 1998).
Propriétés
IUPAC Name |
(5Z)-2-(2,3-dichlorophenyl)imino-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3OS/c1-23(2)12-8-6-11(7-9-12)10-15-17(24)22-18(25-15)21-14-5-3-4-13(19)16(14)20/h3-10H,1-2H3,(H,21,22,24)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJUEYFQXNMWMT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-4-(3-phenylpropyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2770834.png)
![1-[5-(2-Chlorophenyl)furan-2-carbonyl]-4-[2-(pyrrolidin-1-yl)ethyl]piperazine](/img/structure/B2770835.png)


![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)

![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)




